molecular formula C14H8Cl2N2OS B11180349 N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide CAS No. 190437-89-9

N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide

Cat. No.: B11180349
CAS No.: 190437-89-9
M. Wt: 323.2 g/mol
InChI Key: RXESHZAWKAARKI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzamide ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities for molecular targets compared to other similar compounds .

Properties

CAS No.

190437-89-9

Molecular Formula

C14H8Cl2N2OS

Molecular Weight

323.2 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-6-5-8(7-10(9)16)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-7H,(H,17,18,19)

InChI Key

RXESHZAWKAARKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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